![molecular formula C13H19NO B5693819 N-benzyl-2-ethylbutanamide CAS No. 6428-70-2](/img/structure/B5693819.png)
N-benzyl-2-ethylbutanamide
Vue d'ensemble
Description
N-benzyl-2-ethylbutanamide, also known as N-phenylethylbutyramide, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound belongs to the class of amides and is structurally related to phenethylamine and butyric acid. N-benzyl-2-ethylbutanamide has been found to have several biochemical and physiological effects, making it a promising candidate for various applications.
Applications De Recherche Scientifique
Anticonvulsant Properties and Pain Attenuation
N-benzyl-2-ethylbutanamide derivatives have demonstrated significant potential in the field of neuropharmacology. Research has shown that certain derivatives exhibit pronounced activities in animal models for anticonvulsant and neuropathic pain relief. For example, primary amino acid derivatives (PAADs) including N'-benzyl 2-substituted 2-amino acetamides, have shown better efficacy than phenobarbital, a widely used anticonvulsant drug, in maximal electroshock seizure models. Further, these derivatives have been noted for their pain-attenuating properties in models of neuropathic pain (King et al., 2011).
Melanoma Cytotoxicity
In the field of oncology, specifically melanoma treatment, N-benzyl-2-ethylbutanamide derivatives have shown promise. Radioiodinated N-(2-(diethylamino)ethyl)benzamides, for instance, have been identified as selective agents for melanotic melanoma. These derivatives have been used for scintigraphic imaging in nuclear medicine due to their high binding capacity. Moreover, cell viability studies have indicated that these derivatives exhibit increased toxicity against melanoma cells compared to their parent compounds, suggesting a potential for targeted drug delivery in melanoma therapy (Wolf et al., 2004).
Matrix Metalloproteinase Inhibition
N-benzyl-2-ethylbutanamide derivatives have also been investigated in the context of inhibiting matrix metalloproteinases (MMPs), enzymes involved in various pathophysiological processes including cancer metastasis and inflammatory diseases. For instance, (R)-2-(N-Benzyl-4-(2-[(18)F]fluoroethoxy)phenyl-sulphonamido)-N-hydroxy-3-methylbutanamide, a derivative of CGS 25966, is a potent MMP inhibitor. This compound has been prepared for potential human PET studies, indicating its relevance in medical imaging and disease diagnosis (Wagner et al., 2011).
Propriétés
IUPAC Name |
N-benzyl-2-ethylbutanamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-3-12(4-2)13(15)14-10-11-8-6-5-7-9-11/h5-9,12H,3-4,10H2,1-2H3,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAXSZZIZMJPAIB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NCC1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50356862 | |
Record name | N-benzyl-2-ethylbutanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50356862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-2-ethylbutanamide | |
CAS RN |
6428-70-2 | |
Record name | N-benzyl-2-ethylbutanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50356862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.